5-Methyl-2-thiophen-2-yl-thiazole-4-carboxylic acid

Description

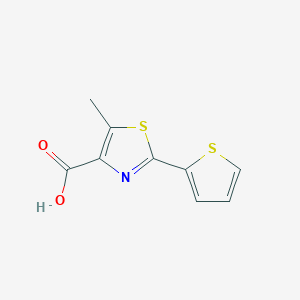

5-Methyl-2-thiophen-2-yl-thiazole-4-carboxylic acid is a heterocyclic compound featuring a thiazole core substituted with a methyl group at position 5, a thiophen-2-yl moiety at position 2, and a carboxylic acid group at position 4. This structure confers unique electronic and steric properties, making it a candidate for applications in medicinal chemistry, particularly as a building block for bioactive molecules.

Properties

IUPAC Name |

5-methyl-2-thiophen-2-yl-1,3-thiazole-4-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO2S2/c1-5-7(9(11)12)10-8(14-5)6-3-2-4-13-6/h2-4H,1H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARIYBAZDZSGXSQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(S1)C2=CC=CS2)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-2-thiophen-2-yl-thiazole-4-carboxylic acid typically involves the condensation of thiophene derivatives with thiazole derivatives. Common synthetic methods include the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester . Another method is the Paal-Knorr synthesis, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply.

Chemical Reactions Analysis

Types of Reactions

5-Methyl-2-thiophen-2-yl-thiazole-4-carboxylic acid can undergo various types of chemical reactions, including:

Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound into its corresponding thiol or thioether.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiophene and thiazole rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

5-Methyl-2-thiophen-2-yl-thiazole-4-carboxylic acid has a wide range of scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of 5-Methyl-2-thiophen-2-yl-thiazole-4-carboxylic acid involves its interaction with various molecular targets and pathways. For example, it can bind to DNA and interact with topoisomerase II, leading to DNA double-strand breaks and cell death . This mechanism is similar to that of other thiazole-containing compounds, which can activate or inhibit biochemical pathways and enzymes .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Thiazole Ring

5-Methyl-2-(4-Trifluoromethylphenyl)-thiazole-4-carboxylic Acid

- Structure : Replaces the thiophen-2-yl group with a 4-(trifluoromethyl)phenyl substituent.

- Impact : The trifluoromethyl group is strongly electron-withdrawing, increasing the acidity of the carboxylic acid (pKa reduction) and enhancing lipophilicity. This substitution improves metabolic stability compared to the thiophene analog but may reduce aqueous solubility .

4-Methyl-2-Phenyl-1,3-thiazole-5-carboxylic Acid

- Structure : Methyl at position 4 and phenyl at position 2, with carboxylic acid at position 5.

- Impact : Positional isomerism shifts the electronic density distribution. The carboxylic acid at position 5 may engage in different hydrogen-bonding patterns compared to position 4, altering interactions with biological targets. Molecular weight (218.25 g/mol) and solubility profiles differ slightly due to substituent arrangement .

Heterocyclic Core Modifications

5-Methyl-3-(5-Methylthiophen-2-yl)Isoxazole-4-carboxylic Acid

- Structure : Replaces the thiazole with an isoxazole ring (oxygen instead of sulfur).

- Impact : The isoxazole’s lower aromaticity and higher polarity increase solubility in polar solvents. However, reduced sulfur-mediated hydrophobic interactions may diminish membrane permeability compared to thiazole derivatives .

5-Thiophen-2-yl-1,3-Oxazole-4-carboxylic Acid

- Structure : Oxazole core with thiophen-2-yl at position 5 and carboxylic acid at position 4.

- However, reduced stability under acidic conditions compared to thiazoles has been observed .

Halogen-Substituted Analogs

2-(5-Chlorothiophen-2-yl)-4-Methyl-1,3-thiazole-5-carboxylic Acid

- Structure : Chlorine atom on the thiophene ring.

- Impact: Chlorine increases molecular weight (C₉H₆ClNO₂S₂; 264.74 g/mol) and lipophilicity (logP ~2.8), improving blood-brain barrier penetration. The electron-withdrawing effect may also modulate the carboxylic acid’s acidity .

5-(2-Chlorophenyl)-2-Methyl-1,3-thiazole-4-carboxylic Acid

- Structure : Chlorophenyl substituent at position 5.

- This substitution is associated with enhanced antimicrobial activity in some studies .

Data Tables

Table 1: Structural and Physicochemical Comparison

| Compound Name | Core Heterocycle | Substituents | Molecular Formula | Molecular Weight (g/mol) | Key Properties |

|---|---|---|---|---|---|

| 5-Methyl-2-thiophen-2-yl-thiazole-4-carboxylic acid | Thiazole | 5-Me, 2-thiophen-2-yl, 4-COOH | C₉H₇NO₂S₂ | 241.29 | Moderate logP (~2.1), high H-bond capacity |

| 5-Methyl-2-(4-trifluoromethylphenyl)-thiazole-4-carboxylic acid | Thiazole | 5-Me, 2-CF₃Ph, 4-COOH | C₁₂H₈F₃NO₂S | 303.26 | High logP (~3.5), acidic (pKa ~2.9) |

| 4-Methyl-2-phenyl-1,3-thiazole-5-carboxylic acid | Thiazole | 4-Me, 2-Ph, 5-COOH | C₁₁H₈NO₂S | 218.25 | Lower solubility (logP ~2.4) |

| 2-(5-Chlorothiophen-2-yl)-4-methyl-thiazole-5-carboxylic acid | Thiazole | 4-Me, 2-(5-Cl-thiophen-2-yl), 5-COOH | C₉H₆ClNO₂S₂ | 264.74 | Enhanced lipophilicity (logP ~2.8) |

Biological Activity

5-Methyl-2-thiophen-2-yl-thiazole-4-carboxylic acid is a heterocyclic compound notable for its diverse biological activities, particularly in pharmaceutical research. This compound features both thiophene and thiazole rings, with a methyl group at the fifth position of the thiophene ring and a carboxylic acid functional group at the fourth position of the thiazole ring. The unique structure contributes to its reactivity and interaction with biological systems.

Overview of Biological Activities

Research indicates that 5-Methyl-2-thiophen-2-yl-thiazole-4-carboxylic acid exhibits a variety of biological activities, including:

- Anticancer Activity : This compound has shown promising results in inhibiting the proliferation of various cancer cell lines. The mechanism often involves modulation of enzyme activity, particularly through interactions with metal ions in enzyme active sites .

- Antimicrobial Properties : The compound has been investigated for its antimicrobial effects, demonstrating activity against several bacterial strains. Its structural features may enhance its ability to penetrate microbial membranes .

- Anti-inflammatory Effects : Preliminary studies suggest that this compound may inhibit key inflammatory pathways, making it a candidate for further research in treating inflammatory diseases .

The biological activity of 5-Methyl-2-thiophen-2-yl-thiazole-4-carboxylic acid is largely attributed to its ability to bind to specific molecular targets, including enzymes and receptors. The sulfur atoms in the rings can interact strongly with metal ions, influencing enzymatic activity and potentially modulating signaling pathways involved in disease processes.

Anticancer Studies

A notable study evaluated the antiproliferative effects of thiazole derivatives, including 5-Methyl-2-thiophen-2-yl-thiazole-4-carboxylic acid, against melanoma and prostate cancer cell lines. The results indicated that modifications in the thiazole structure could significantly enhance anticancer activity, achieving IC50 values in the low nanomolar range .

| Compound | IC50 (μM) | Cancer Cell Line |

|---|---|---|

| 5-Methyl-2-thiophen-2-yl-thiazole-4-carboxylic acid | 0.124 - 3.81 | Various types |

| SMART compounds (analogues) | 0.021 - 0.071 | Melanoma, Prostate Cancer |

Antimicrobial Activity

In vitro studies have shown that 5-Methyl-2-thiophen-2-yl-thiazole-4-carboxylic acid exhibits significant antimicrobial properties. For instance, it was effective against both Gram-positive and Gram-negative bacteria, suggesting potential applications in treating infections .

Structure-Activity Relationship (SAR)

The structure of 5-Methyl-2-thiophen-2-yl-thiazole-4-carboxylic acid is crucial for its biological activity. Modifications at various positions on the thiophene and thiazole rings can lead to significant changes in potency and selectivity against different biological targets. For example, the presence of electron-donating groups at specific positions has been linked to enhanced anticancer activity .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 5-Methyl-2-thiophen-2-yl-thiazole-4-carboxylic acid?

- The compound is typically synthesized via cyclocondensation reactions. For example, thiazole rings can be formed by reacting α-haloketones with thioureas or thioamides. The thiophene moiety may be introduced through Suzuki-Miyaura coupling or direct substitution reactions. Ethyl acetoacetate derivatives and phenylhydrazine have been used as precursors in analogous syntheses of pyrazole-thiazole hybrids, with hydrolysis steps to yield carboxylic acids .

Q. What analytical techniques are recommended for characterizing this compound?

- Key methods include:

- HPLC-DAD : For purity assessment and degradation product analysis, using C18 columns with mobile phases like acetonitrile/water (acidified with 0.1% formic acid) .

- NMR/IR Spectroscopy : To confirm functional groups (e.g., carboxylic acid C=O stretch at ~1700 cm⁻¹) and regiochemistry of substituents .

- Mass Spectrometry (HRMS) : For molecular weight validation and fragmentation pattern analysis.

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and regioselectivity in its synthesis?

- Optimization strategies include:

- Catalyst Screening : Palladium catalysts (e.g., Pd(PPh₃)₄) for coupling thiophene-thiazole intermediates .

- Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance cyclization efficiency, while temperature control (80–120°C) minimizes side reactions .

- Protection/Deprotection : Temporary ester protection of the carboxylic acid group during thiazole formation, followed by alkaline hydrolysis (e.g., NaOH/EtOH) .

Q. How do structural modifications (e.g., substituent changes) impact biological activity?

- Structure-activity relationship (SAR) studies suggest:

- Thiophene Modifications : Electron-withdrawing groups (e.g., -CN, -NO₂) on the thiophene ring enhance antimicrobial activity but may reduce solubility .

- Thiazole Substituents : Methyl groups at the 5-position improve metabolic stability, while carboxylic acid at C4 is critical for target binding (e.g., enzyme inhibition) .

Q. How can contradictions in spectral data (e.g., NMR splitting patterns) be resolved?

- Contradictions often arise from tautomerism or dynamic effects. Solutions include:

- Variable Temperature NMR : To identify conformational equilibria (e.g., thiazole-thione tautomerism) .

- X-ray Crystallography : Definitive structural assignment via single-crystal analysis .

- Computational Modeling : DFT calculations (e.g., B3LYP/6-311+G(d,p)) to predict and match experimental spectra .

Q. What strategies are effective for stabilizing this compound under physiological conditions?

- Stability can be enhanced by:

- pH Buffering : Maintain pH 6–8 to prevent carboxylic acid deprotonation or precipitation.

- Lyophilization : For long-term storage, particularly if the compound is hygroscopic.

- Co-crystallization : With excipients like cyclodextrins to improve aqueous solubility .

Q. How can HPLC methods be validated for quantifying this compound in complex matrices?

- Validation parameters include:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.